2-[(Propan-2-yloxy)methyl]morpholine chemical properties
2-[(Propan-2-yloxy)methyl]morpholine chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-[(Propan-2-yloxy)methyl]morpholine
Executive Summary
2-[(Propan-2-yloxy)methyl]morpholine is a substituted morpholine derivative of significant interest to the pharmaceutical and organic synthesis sectors. While extensive public data on this specific molecule is limited, its chemical behavior is fundamentally governed by the interplay between the morpholine heterocycle and the 2-position isopropoxymethyl substituent. This guide provides a comprehensive analysis of its properties, inferred from the well-documented chemistry of the morpholine scaffold and related structures. The compound serves as a crucial chiral building block, most notably in the synthesis of norepinephrine reuptake inhibitors (NRIs) and analogs of the antidepressant drug, Reboxetine.[1][2] This document will elucidate its structural features, predicted physicochemical properties, plausible synthetic routes, and its critical role in medicinal chemistry, offering a foundational resource for researchers and drug development professionals.
The Morpholine Scaffold: A Foundation of Versatility
The chemical identity of 2-[(propan-2-yloxy)methyl]morpholine is intrinsically linked to its core morpholine ring. Understanding this parent heterocycle is paramount to predicting the derivative's behavior.
Core Structure and Nomenclature
Morpholine, systematically named tetrahydro-2H-1,4-oxazine, is a saturated heterocycle containing both an ether and a secondary amine functional group.[3] This dual functionality dictates its chemical personality. The presence of the secondary amine makes morpholine a base, with its conjugate acid termed morpholinium.[3] The ring typically adopts a stable chair conformation, which influences the stereochemical outcomes of its reactions.
Caption: The fundamental structure of the morpholine heterocycle.
Fundamental Physicochemical Properties of Morpholine
The morpholine ring imparts a unique set of properties that are largely retained by its derivatives. It is a colorless, hygroscopic liquid with a characteristic amine-like odor. Its bifunctional nature—a hydrogen bond-accepting ether oxygen and a hydrogen bond-donating/accepting secondary amine—renders it miscible with water and a wide array of organic solvents.[3] This solubility profile makes it a versatile solvent and reactant in many chemical processes.[3] As a strong base with a pKb of 5.6, it readily forms salts with acids.[4]
General Reactivity of the Morpholine Ring
The reactivity of morpholine is dominated by the lone pair of electrons on the nitrogen atom of the secondary amine.[5] This site is nucleophilic and basic, leading to several characteristic reactions:
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N-Alkylation and N-Arylation: It readily reacts with alkyl and aryl halides to form N-substituted morpholines.
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N-Acylation: Reaction with acid chlorides or anhydrides yields N-acylmorpholines (amides).
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Salt Formation: As a base, it undergoes exothermic neutralization reactions with both inorganic and organic acids.[5][6]
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Enamine Formation: It is widely used in organic synthesis to form enamines from ketones and aldehydes.[3]
Physicochemical Properties of 2-[(Propan-2-yloxy)methyl]morpholine
The addition of the isopropoxymethyl group at the 2-position introduces chirality and modifies the parent scaffold's properties, particularly its lipophilicity.
Molecular Structure and Stereochemistry
The key structural feature of 2-[(propan-2-yloxy)methyl]morpholine is the stereocenter at the C2 position of the morpholine ring. This means the molecule exists as a pair of enantiomers, (S)- and (R)-2-[(propan-2-yloxy)methyl]morpholine. The specific stereoisomer used is critical in pharmaceutical synthesis, as biological activity is often highly dependent on chirality, a principle demonstrated in the asymmetric synthesis of (+)-(S,S)-reboxetine.[2]
Predicted Physicochemical Properties
While experimental data is scarce, computational models provide valuable insights into the molecule's properties. The introduction of the C4H9O substituent increases the molecular weight and lipophilicity compared to unsubstituted morpholine.
| Property | Value | Source |
| Molecular Formula | C8H17NO2 | PubChem[7] |
| Molecular Weight | 159.23 g/mol | PubChem[7] |
| Monoisotopic Mass | 159.12593 Da | PubChem[7] |
| XLogP3-AA | 0.1 | PubChem[7] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Synthesis and Manufacturing Considerations
The synthesis of chiral 2-substituted morpholines is a well-explored area, driven by their utility as pharmaceutical intermediates.[1][8] A logical synthetic approach would involve the construction of the morpholine ring from a chiral precursor.
Retrosynthetic Analysis
A plausible retrosynthetic pathway begins by disconnecting the morpholine ring. The C-N and C-O bonds forming the heterocycle can be traced back to a chiral amino alcohol. This precursor can be derived from a readily available chiral starting material, such as an amino acid.
Caption: Retrosynthetic analysis for 2-[(propan-2-yloxy)methyl]morpholine.
Proposed Synthetic Protocol
An efficient synthesis can be adapted from methodologies developed for Reboxetine and its analogs.[2][9] The following protocol outlines a stereospecific synthesis starting from a protected chiral amino alcohol.
Causality in Experimental Design: The choice of a Boc (tert-butyloxycarbonyl) protecting group for the amine is strategic; it is stable under the conditions required for ether formation and can be removed under acidic conditions without affecting other functional groups. The ring closure is an intramolecular Williamson ether synthesis, a robust and high-yielding reaction driven by the formation of an alkoxide that displaces a leaving group on the same molecule.
Step-by-Step Methodology:
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Starting Material Preparation: Begin with N-Boc protected (S)-2-amino-3-hydroxypropanoate. Reduce the ester to the corresponding alcohol to yield N-Boc-(S)-2-amino-1,3-propanediol.
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Ether Formation: Selectively alkylate the primary hydroxyl group. Treat the diol with sodium hydride (NaH) to deprotonate the less sterically hindered primary alcohol, followed by reaction with 2-bromopropane to form the isopropoxy ether.
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Activation of Second Hydroxyl: Convert the remaining secondary hydroxyl group into a good leaving group, typically by mesylation or tosylation using methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine.
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Deprotection and Cyclization: Remove the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane. This reveals the free amine.
-
Intramolecular Cyclization: Treat the resulting amino alcohol intermediate with a strong base (e.g., sodium hydride or potassium tert-butoxide). The deprotonated amine will undergo an intramolecular SN2 reaction, displacing the tosylate or mesylate leaving group to form the morpholine ring.
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Purification: The final product is purified by distillation or column chromatography to yield the desired enantiomerically pure 2-[(propan-2-yloxy)methyl]morpholine.
Caption: Proposed workflow for the synthesis of the target molecule.
Spectroscopic and Analytical Characterization
Characterization of the final product relies on standard spectroscopic techniques. The expected spectral features can be predicted based on its structure and data from similar N-substituted morpholines.[10]
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¹H NMR: The spectrum would be complex. Key signals would include a doublet for the methyl groups of the isopropyl moiety, a multiplet for the isopropyl methine proton, and distinct multiplets for the diastereotopic protons on the morpholine ring. The protons adjacent to the nitrogen (C3 and C5) would appear downfield compared to those adjacent to the oxygen (C5 and C6) due to the differing electronic environments.[11]
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¹³C NMR: The spectrum would show 8 distinct carbon signals corresponding to the molecular formula C8H17NO2. The chemical shifts would be characteristic of a morpholine ring, with carbons adjacent to nitrogen appearing around 45-55 ppm and carbons adjacent to oxygen around 65-75 ppm.
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Mass Spectrometry: Electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 160.1332.[7] Fragmentation would likely involve cleavage of the isopropoxy group or opening of the morpholine ring.
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Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (a broad peak around 3300-3400 cm⁻¹), C-H stretching (2850-3000 cm⁻¹), and prominent C-O-C stretching from the ether linkages (around 1100-1120 cm⁻¹).
Reactivity and Chemical Behavior
The molecule's reactivity is a composite of its constituent parts: the nucleophilic secondary amine, the relatively inert ether linkages, and the chiral side chain.
-
Basicity and Salt Formation: Like its parent, it is a base and will react with acids to form crystalline salts, such as a hydrochloride or hydrobromide salt. This is a common strategy in drug development to improve the solubility and handling of amine-containing compounds.
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N-Functionalization: The secondary amine is the primary site of reactivity. It can be readily alkylated, acylated, or used in reductive amination protocols to build more complex molecular architectures.
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Stability: The compound is expected to be stable under normal conditions.[12] However, like most amines, it should be protected from strong oxidizing agents. As a morpholine derivative, it may be hygroscopic and should be stored in a dry environment.[5]
Relevance in Medicinal Chemistry and Drug Development
The primary significance of 2-[(propan-2-yloxy)methyl]morpholine lies in its application as a high-value intermediate in pharmaceutical synthesis.
Intermediate for Norepinephrine Reuptake Inhibitors (NRIs)
Substituted morpholines are a well-established scaffold in medicinal chemistry.[1][8] Specifically, chiral 2-alkoxymethylmorpholine derivatives are key structural components of Reboxetine and its analogs, which are selective norepinephrine reuptake inhibitors used in the treatment of clinical depression.[1][13] The synthesis of these active pharmaceutical ingredients (APIs) often involves coupling the chiral morpholine intermediate with a substituted aromatic group.
Caption: Role as a key intermediate in the synthesis of APIs.
Structure-Activity Relationship (SAR) Insights
In the context of NRIs, the morpholine ring acts as a rigid scaffold to correctly orient the pharmacophoric elements—the aryloxy and phenyl groups in Reboxetine's case—for optimal binding to the norepinephrine transporter. The stereochemistry at the C2 position is crucial for this orientation and, consequently, for biological potency and selectivity.[1] The isopropoxy group itself can engage in hydrophobic or van der Waals interactions within the binding pocket, and modifications to this group are a common strategy for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.
Conclusion
2-[(Propan-2-yloxy)methyl]morpholine is a specialized chemical entity whose properties are defined by the robust and versatile morpholine scaffold, modified by a chiral isopropoxymethyl substituent. While direct experimental data is limited, a thorough understanding of its chemistry can be achieved by analyzing its constituent parts. Its role as a key chiral intermediate in the synthesis of neurologically active compounds, particularly norepinephrine reuptake inhibitors, underscores its importance in modern drug discovery and development. This guide provides a foundational framework for scientists and researchers working with this valuable building block, enabling informed decisions in synthesis, handling, and application.
References
-
PubChem. (n.d.). 2-(Propan-2-yl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-[(propan-2-yloxy)methyl]morpholine. National Center for Biotechnology Information. Retrieved from [Link]
-
Merck Index. (n.d.). Morpholine. Royal Society of Chemistry. Retrieved from [Link]
-
Cozzi, F., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5584-5588. Retrieved from [Link]
-
LookChem. (n.d.). MORPHOLINE. Retrieved from [Link]
-
Kang, S. K., et al. (2005). Asymmetric Synthesis of (+)-(S,S)-reboxetine via a New (S)-2-(hydroxymethyl)morpholine Preparation. Organic Letters, 7(5), 937-939. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2022). MORPHOLINE. Retrieved from [Link]
-
Cheméo. (n.d.). Morpholine (CAS 110-91-8) - Chemical & Physical Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(2-ethoxy phenoxy)(phenyl)methyl morpholine (reboxetine). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]
-
ResearchGate. (2025). Chiral synthesis of (+)-(S,S)-reboxetine via a new (S)-2-(hydroxymethyl)morpholine preparation: Application for the development of new norepinephrine reuptake inhibitors. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Electronic supplementary information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Retrieved from [Link]
- Google Patents. (2019). CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine.
-
Kontogiorgis, C. A., & Hadjipavlou-Litina, D. J. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 683-686. Retrieved from [Link]
-
Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. ERIC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Methylmorpholine-N-Oxide (NMO). Retrieved from [Link]
-
Chemical & Pharmaceutical Bulletin. (n.d.). Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Retrieved from [Link]
Sources
- 1. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of (+)-(S,S)-reboxetine via a new (S)-2-(hydroxymethyl)morpholine preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atamankimya.com [atamankimya.com]
- 4. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 5. Morpholine | 110-91-8 [chemicalbook.com]
- 6. MORPHOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. PubChemLite - 2-[(propan-2-yloxy)methyl]morpholine (C8H17NO2) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. fishersci.com [fishersci.com]
- 13. researchgate.net [researchgate.net]
